molecular formula C14H15N3O6S2 B2735000 ({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid CAS No. 912906-36-6

({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2735000
CAS No.: 912906-36-6
M. Wt: 385.41
InChI Key: JNRVASCFZBXIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . The key step in the route of synthesis was the interaction of active methylene compounds, containing both amidine and thioamide groups, with arylsulfonyl azides .

Scientific Research Applications

  • Synthesis and Characterization :

    • A study by (Mamatha S.V et al., 2019) focused on synthesizing a derivative of 1,3,4-oxadiazole and characterized it using NMR, IR, and Mass spectral studies. The structure was confirmed by single crystal X-ray diffraction studies.
  • Antibacterial and Antimicrobial Activity :

    • (Samreen Gul et al., 2017) found that 1,3,4-oxadiazole derivatives exhibited antimicrobial activity against various microbial species, with some showing significant potency compared to reference standards.
    • Similarly, (Aziz‐ur‐Rehman et al., 2015) reported the synthesis of 1,3,4-oxadiazole derivatives that displayed good antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Activity :

    • (Salahuddin et al., 2014) investigated 1,3,4-oxadiazole derivatives for their anticancer potential, finding that some compounds were effective against breast cancer cell lines.
  • Enzyme Inhibitory and Biological Screening :

    • (S. Z. Siddiqui et al., 2013) synthesized N-substituted derivatives of 1,3,4-oxadiazole and found them to be active against various enzymes like acetylcholinesterase.
    • (Z. Iqbal et al., 2019) conducted studies on substituted phenyl 1,3,4-oxadiazole derivatives as enzyme inhibitors, revealing significant inhibitory activity against alkaline phosphatase and potential DNA binding interactions.
  • Anti-Inflammatory and Anti-Allergic Properties :

  • Pharmacological Evaluation :

    • (M. Faheem, 2018) evaluated the pharmacological potential of 1,3,4-oxadiazole derivatives, including assessments for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions.

Properties

IUPAC Name

2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S2/c18-12(19)9-24-14-16-15-13(23-14)10-2-1-3-11(8-10)25(20,21)17-4-6-22-7-5-17/h1-3,8H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRVASCFZBXIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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